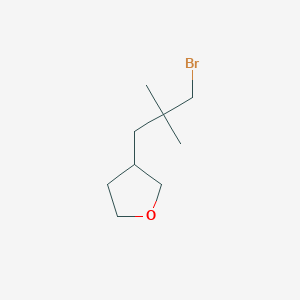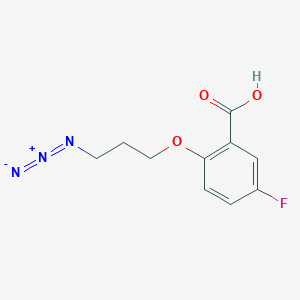![molecular formula C10H15BrClNO B1383318 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride CAS No. 1798731-05-1](/img/structure/B1383318.png)
3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride
Übersicht
Beschreibung
“3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1798731-05-1 . It has a molecular weight of 280.59 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3- (4-Bromophenyl)Propan-1-ol, a related compound, has been used as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives with fungicidal properties .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO.ClH/c11-10-3-1-8 (2-4-10)5-9 (6-12)7-13;/h1-4,9,13H,5-7,12H2;1H . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Cardioselective Beta-Adrenoceptor Blocking Agents
- A study by Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are related to 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride. These compounds demonstrated significant cardioselectivity and affinity to beta 1-adrenoceptors, suggesting potential applications in cardiovascular therapy (Rzeszotarski et al., 1979).
Synthesis of Tertiary Amino Alcohols
- Research by Isakhanyan et al. (2008) focused on synthesizing tertiary amino alcohols, including 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides. These compounds can be considered analogs of Trihexyphenidyl, indicating their potential use in synthesizing novel organic compounds (Isakhanyan et al., 2008).
Antimicrobial Agent Synthesis
- Doraswamy and Ramana (2013) described the synthesis of compounds including 3-amino-2-(4-bromo phenyl) propan-1-ol. These compounds were further processed to create antimicrobial agents, suggesting applications in combating microbial infections (Doraswamy & Ramana, 2013).
Antitumor Activity
- A study by Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, related to 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride, and tested them for antitumor activity. This suggests the potential of these compounds in developing antitumor therapies (Isakhanyan et al., 2016).
Anticonvulsant Activity
- Research by Nesterkina et al. (2022) synthesized esters based on l-menthol and phenibut, which include 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride. These compounds were examined for potential anticonvulsant properties, suggesting their use in neurological disorders (Nesterkina et al., 2022).
Synthesis of S1P1 Receptor Agonists
- A study by Wallace et al. (2009) focused on the synthesis of compounds including methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which is structurally related to 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride. These compounds are useful intermediates for the synthesis of S1P1 receptor agonists, indicating potential applications in receptor-targeted therapies (Wallace et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(4-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZPDFINJBKFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)CO)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



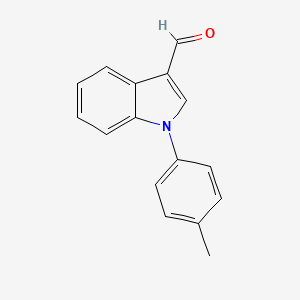
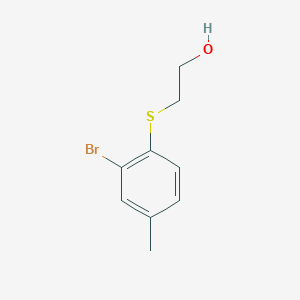
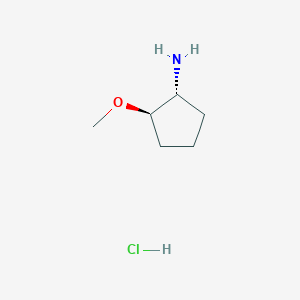
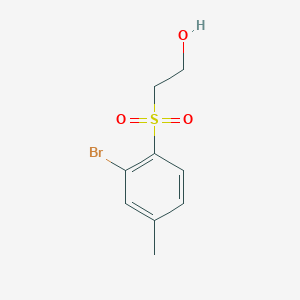
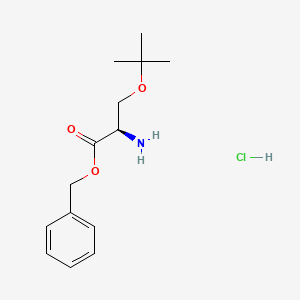
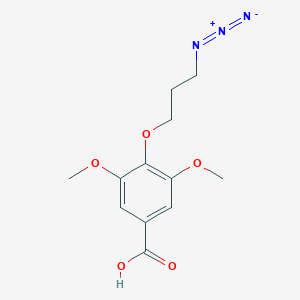
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
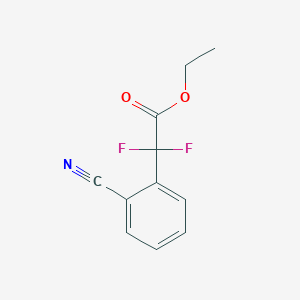
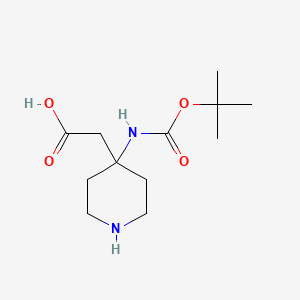
![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
